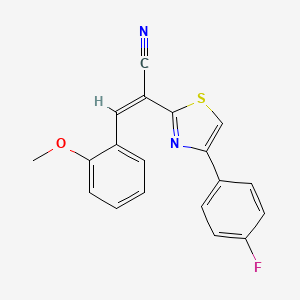

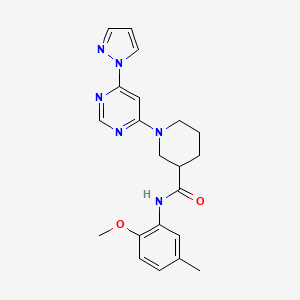

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

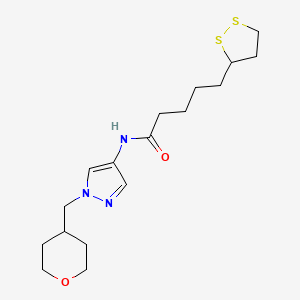

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Fungicidal Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile and its derivatives exhibit significant fungicidal activities. One study synthesized novel derivatives of this compound and found them to be effective against Colletotrichum gossypii, a pathogen affecting cotton plants, with high inhibition rates at low concentrations (Shen De-long, 2010).

Antioxidant Activity

Derivatives of this compound have also been explored for their antioxidant properties. In one research, 2-(4-fluorophenyl)thiazolidin-4-one derivatives were synthesized and demonstrated promising antioxidant activities (Ahmed O. H. El Nezhawy et al., 2009).

Mechano-Fluorochromic Properties

A study highlighted the interesting mechano-fluorochromic properties of a derivative of this compound under hydrostatic pressure, showing a significant change in fluorescence color upon application of pressure (M. Ouyang et al., 2016).

Spasmolytic Activities

Derivatives of this compound were synthesized and evaluated for their potential spasmolytic activity. Certain derivatives demonstrated potent antispasmodic activities in both in vitro and in vivo studies (S. Naruto et al., 1982).

Photophysical Properties

The photophysical properties of various derivatives, especially concerning fluorescence, have been a subject of study. For example, certain derivatives emit green fluorescence in solid state and solution under UV irradiation (Zhaozhe Xu et al., 2012).

Anticancer Properties

Recent research has explored the anticancer properties of certain derivatives, with some showing moderate action against specific breast cancer cell lines (Yulia Matiichuk et al., 2022).

Nonlinear Optical Limiting

This compound's derivatives have been investigated for their potential in nonlinear optical limiting, useful in photonic or optoelectronic devices for protecting human eyes and optical sensors (S. Anandan et al., 2018).

Crystal Structure and Optical Properties

Studies have also been conducted on the crystal structure and optical properties of various isomers of this compound, revealing details about their molecular packing and intermolecular interactions (B. Shinkre et al., 2008).

Applications in Dye-Sensitized Solar Cells

A derivative of this compound was synthesized for use in dye-sensitized solar cells, showing good charge separation between HOMO and LUMO energy levels (P. Naik et al., 2018).

Propiedades

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2OS/c1-23-18-5-3-2-4-14(18)10-15(11-21)19-22-17(12-24-19)13-6-8-16(20)9-7-13/h2-10,12H,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMKDYUOHCJREB-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430339.png)

![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)

![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)

![3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B2430350.png)

![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)